(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

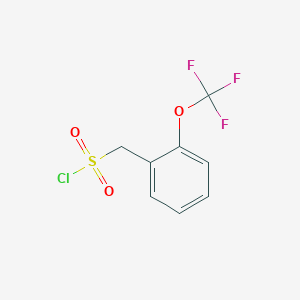

(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride is a useful research compound. Its molecular formula is C8H6ClF3O3S and its molecular weight is 274.65 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride, often abbreviated as TFPM, is an organic compound characterized by its trifluoromethoxy group and sulfonyl chloride moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and drug metabolism. This article reviews the biological activity of TFPM, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : C8H8ClF3O2S

- Molecular Weight : Approximately 274.64 g/mol

- Structure : The trifluoromethoxy group enhances lipophilicity, which is crucial for cellular penetration.

TFPM acts primarily through enzyme inhibition. It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes are critical for drug metabolism; thus, TFPM's inhibitory action can significantly influence the pharmacokinetics of co-administered drugs .

Anti-Cancer Properties

Recent studies have shown that compounds similar to TFPM exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values indicating effective inhibition of cell viability across multiple cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 55.8 |

| HCT116 | 47.3 |

| PC3 | 57.2 |

| PACA2 | 22.4 |

These findings suggest that TFPM may possess similar anti-cancer properties due to its structural characteristics .

Enzyme Inhibition

The mechanism by which TFPM inhibits enzyme activity involves binding to active or allosteric sites on target enzymes. This binding prevents substrate access and catalysis, thereby modulating metabolic pathways . The presence of the trifluoromethoxy group is believed to enhance the compound's ability to penetrate cell membranes and reach intracellular targets effectively.

Case Studies

- Cytotoxicity Assays : In vitro studies involving various derivatives of TFPM showed significant cytotoxicity against glioblastoma cell lines. The compounds were tested using colony formation and TUNEL assays, which confirmed their ability to induce apoptosis in cancer cells by damaging DNA .

- Metabolic Interaction Studies : Research has indicated that TFPM may alter the metabolism of other drugs by inhibiting cytochrome P450 enzymes. This interaction is crucial for understanding potential drug-drug interactions in clinical settings .

- In Vivo Studies : In models such as Drosophila melanogaster, compounds with similar structures have demonstrated anti-diabetic activity, lowering glucose levels significantly in genetically modified models .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(2-(Trifluoromethoxy)phenyl)methanesulfonyl chloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to form sulfonamide derivatives positions it as a key reagent in drug development. Compounds derived from this sulfonyl chloride may exhibit diverse pharmacological properties, including antibacterial and anticancer activities.

Case Study : Research indicates that sulfonamides containing trifluoromethoxy groups can enhance bioavailability and therapeutic profiles due to improved membrane penetration capabilities.

Organic Synthesis

This compound serves as a reactive intermediate in organic synthesis, facilitating the formation of complex molecules. It can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into target molecules.

- Reactions :

- Nucleophilic Substitution : The sulfonyl chloride can be reacted with amines or thiols to form sulfonamides.

- Formation of Sulfonamides : These derivatives are crucial in developing new therapeutic agents.

Material Science

The trifluoromethoxy group contributes unique properties that can be exploited in material science applications. The compound's reactivity allows for modifications that can lead to the development of advanced materials with specific electronic or optical properties.

Chemical Reactions Analysis

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Replacement of the chlorine atom with nucleophiles such as amines or thiols to form sulfonamides. |

| Oxidation | Conversion to sulfonic acids using agents like potassium permanganate. |

| Reduction | Reduction reactions yielding amines from nitro groups using lithium aluminum hydride (LiAlH₄). |

While specific biological activity data for this compound is limited, related sulfonamide compounds have demonstrated significant antibacterial properties. The lipophilicity imparted by the trifluoromethoxy group may enhance the activity of derivatives synthesized from this compound.

Summary of Applications

- Medicinal Chemistry : Intermediate for synthesizing bioactive compounds.

- Organic Synthesis : Key reagent for forming sulfonamides and other derivatives.

- Material Science : Potential for developing advanced materials with tailored properties.

Propiedades

IUPAC Name |

[2-(trifluoromethoxy)phenyl]methanesulfonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClF3O3S/c9-16(13,14)5-6-3-1-2-4-7(6)15-8(10,11)12/h1-4H,5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BICRWGINZIMNCC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)Cl)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClF3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557124 |

Source

|

| Record name | [2-(Trifluoromethoxy)phenyl]methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116827-38-4 |

Source

|

| Record name | [2-(Trifluoromethoxy)phenyl]methanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557124 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.